molecular formula C9H18O5 B12679530 Ethanol, 2,2'-(1,2-ethanediylbis(oxy))bis-, propanoate CAS No. 84583-90-4

Ethanol, 2,2'-(1,2-ethanediylbis(oxy))bis-, propanoate

Cat. No.: B12679530
CAS No.: 84583-90-4
M. Wt: 206.24 g/mol
InChI Key: CLDXGLBKECXSBG-UHFFFAOYSA-N
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Description

Ethanol, 2,2’-(1,2-ethanediylbis(oxy))bis-, propanoate is a chemical compound with the molecular formula C10H18O6. It is also known as triethylene glycol diacetate. This compound is characterized by its two ethanol groups connected by an ethylene bridge, with each ethanol group esterified with propanoic acid. It is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanol, 2,2’-(1,2-ethanediylbis(oxy))bis-, propanoate typically involves the esterification of triethylene glycol with propanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of ethanol, 2,2’-(1,2-ethanediylbis(oxy))bis-, propanoate is carried out in large-scale reactors. The process involves the continuous feeding of triethylene glycol and propanoic acid into the reactor, along with the acid catalyst. The reaction mixture is heated to the desired temperature, and the product is continuously removed and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-(1,2-ethanediylbis(oxy))bis-, propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of triethylene glycol and propanoic acid.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, where the propanoate groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: Triethylene glycol and propanoic acid.

    Oxidation: Various oxidation products depending on the specific conditions.

    Substitution: New esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethanol, 2,2’-(1,2-ethanediylbis(oxy))bis-, propanoate has several scientific research applications:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in biochemical studies as a stabilizing agent for proteins and enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized as a plasticizer in the production of polymers and resins.

Mechanism of Action

The mechanism of action of ethanol, 2,2’-(1,2-ethanediylbis(oxy))bis-, propanoate involves its interaction with various molecular targets. In biochemical applications, it can stabilize proteins by forming hydrogen bonds with amino acid residues. In industrial applications, it acts as a plasticizer by embedding itself between polymer chains, increasing their flexibility.

Comparison with Similar Compounds

Similar Compounds

    Triethylene glycol diacetate: Similar structure but with acetate groups instead of propanoate.

    Diethylene glycol diacetate: Shorter ethylene bridge compared to triethylene glycol derivatives.

    Ethylene glycol diacetate: Even shorter ethylene bridge with acetate groups.

Uniqueness

Ethanol, 2,2’-(1,2-ethanediylbis(oxy))bis-, propanoate is unique due to its specific combination of ethanol and propanoate groups, providing distinct chemical properties such as higher boiling point and different solubility characteristics compared to its acetate counterparts.

Properties

CAS No.

84583-90-4

Molecular Formula

C9H18O5

Molecular Weight

206.24 g/mol

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethyl propanoate

InChI

InChI=1S/C9H18O5/c1-2-9(11)14-8-7-13-6-5-12-4-3-10/h10H,2-8H2,1H3

InChI Key

CLDXGLBKECXSBG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCCOCCOCCO

Origin of Product

United States

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